Lipophilicity Divergence: XLogP3 of Meta Isomer vs. Ortho Isomer LogP Comparison
The target meta-substituted compound exhibits a computed XLogP3 of 2, compared to the experimentally reported logP of 1.649 for the ortho isomer 2-[(pyridin-3-ylamino)methyl]phenol [1]. This +0.35 log unit difference corresponds to an approximately 2.2-fold increase in calculated partition coefficient, indicating moderately higher lipophilicity for the meta regioisomer.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 (computed, PubChem) |
| Comparator Or Baseline | 2-[(Pyridin-3-ylamino)methyl]phenol (ortho isomer, CAS 13199-80-9): logP = 1.649 (vendor-reported) |
| Quantified Difference | Δ logP ≈ +0.35 (meta > ortho); ~2.2-fold increase in partition coefficient |
| Conditions | Target: XLogP3 computed by PubChem 2.2. Comparator: vendor-reported logP (Fluorochem). Different measurement/computation methods — cross-study comparable. |
Why This Matters
Higher lipophilicity can influence membrane permeability and non-specific binding; researchers optimizing logP-dependent properties such as CNS penetration or solubility must account for this regioisomer-dependent difference and cannot assume interchangeability.
- [1] PubChem Compound Summary for CID 28430326. XLogP3-AA = 2. National Center for Biotechnology Information. Accessed May 2026. View Source
